
1-(2,6-difluorophenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-difluorophenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTPU and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Properties
- Anion Tuning of Hydrogel Properties : Urea derivatives, similar to the compound , have been studied for their ability to form hydrogels in acidic conditions. The morphology and rheology of these gels can be influenced by the identity of the anion used, which provides a method for tuning the gels' physical properties. This insight comes from the study of a related compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea (Lloyd & Steed, 2011).
Crystal Structure Analysis
- X-Ray Crystallography for Structural Determination : The crystal structure of related organic carbonitriles has been determined through X-ray crystallography. These structures have been synthesized using commercially available urea, highlighting its use in crystal structure analysis (Sharma et al., 2016).
Potential in Anticancer Research
- Synthesis and Cytotoxicity Analysis : Urea derivatives have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells. This research presents the potential application of urea derivatives in anticancer research (Gaudreault et al., 1988).
Application in Photonic Materials
- Photoswitchable Self-Assembling Architectures : Urea derivatives have been found to exhibit photoswitchable self-assembling properties. This characteristic is crucial for applications in photonic materials, where the control of light is essential (Sallenave et al., 2004).
Medicinal Chemistry and Drug Design
- Synthesis and Characterization for Medicinal Use : Various urea derivatives have been synthesized and characterized, with their structures confirmed through different analytical techniques. This is significant for medicinal chemistry, where precise structural information is critical for drug design and development (Du Hai-jun et al., 2006).
Green Chemistry Applications
- Eco-Friendly Synthesis of Heterocycles : The use of urea as an organo-catalyst for the synthesis of diverse and densely functionalized heterocycles has been explored. This approach aligns with the principles of green chemistry, emphasizing environmentally benign processes (Brahmachari & Banerjee, 2014).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2S/c20-15-7-4-8-16(21)17(15)23-18(24)22-13-19(9-11-25-12-10-19)26-14-5-2-1-3-6-14/h1-8H,9-13H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMKWEXFAATIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=C(C=CC=C2F)F)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

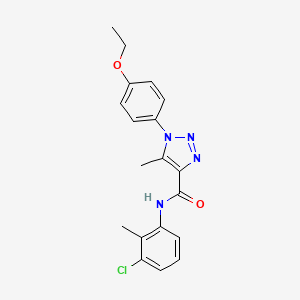
![4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B2583539.png)
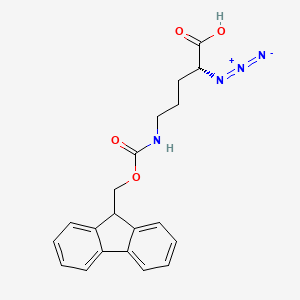
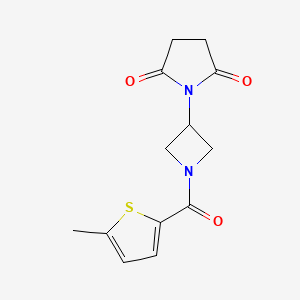

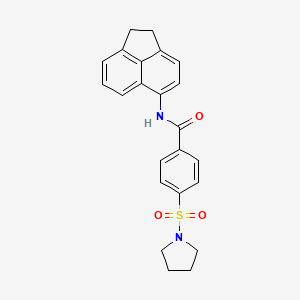
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2583550.png)



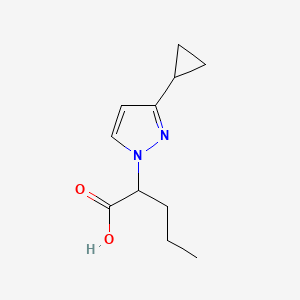

![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2583558.png)
![N-(4-bromophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2583560.png)